molecular formula C6H6N4S B14614492 2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione CAS No. 61006-73-3

2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione

Cat. No.: B14614492
CAS No.: 61006-73-3
M. Wt: 166.21 g/mol
InChI Key: XAAZUPSTOJLEKK-UHFFFAOYSA-N
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Description

2,4-Dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes a pyridine ring fused with a triazine ring and a thione group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione typically involves the reaction of 3-amino-2-thioxo-2,3-dihydropyridine with hydrazine derivatives under specific conditions. One common method includes the use of glacial acetic acid as a solvent and heating the reaction mixture to reflux . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazine-thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA, leading to the inhibition of DNA replication and transcription. These interactions are mediated through hydrogen bonding and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thione group in 2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione imparts unique chemical reactivity and biological activity compared to similar compounds. This functional group allows for specific interactions with biological targets and provides distinct pathways for chemical modifications .

Properties

CAS No.

61006-73-3

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione

InChI

InChI=1S/C6H6N4S/c11-6-8-5-4(9-10-6)2-1-3-7-5/h1-3,9H,(H2,7,8,10,11)

InChI Key

XAAZUPSTOJLEKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=S)NN2)N=C1

Origin of Product

United States

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